3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-7-2-1-3-9(4-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMGNXUVSHZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound might interact with its targets (such as carbonic anhydrase and dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to alterations in the physiological processes regulated by these enzymes .
Biochemical Pathways
Given the known targets of sulfonamides, this compound might impact the carbonic acid equilibrium and folate synthesis pathways .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that this compound might lead to alterations in fluid balance and folate synthesis at the cellular level .
Biological Activity
3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms. The presence of the amino group further contributes to its reactivity and potential interactions with biological targets.
Antileishmanial Activity
Research indicates that compounds similar to this compound exhibit significant antileishmanial properties. For instance, derivatives containing pyrazole and sulfonamide moieties have shown effectiveness against Leishmania species, which are responsible for leishmaniasis, a disease with limited treatment options due to drug resistance and side effects .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound Name | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |
|---|---|---|
| This compound | TBD | TBD |
| 4-(1H-pyrazol-1-yl)benzenesulfonamide | 0.059 | 0.070 |
| 5-amino-1-aryl-4-(4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | TBD | TBD |
Note: TBD = To Be Determined based on specific studies.
In studies comparing various compounds, certain derivatives demonstrated an active profile similar to that of pentamidine, a reference drug for leishmaniasis treatment, but with lower cytotoxicity .
Antimicrobial Activity
The sulfonamide group is well-known for its antibacterial properties. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities. For example, the addition of a sulfonamide functionality has been linked to enhanced antiparasitic and antibacterial effects .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Type | Reference |
|---|---|---|---|
| This compound | E. coli | Bactericidal | TBD |
| 4-(1H-pyrazol-1-yl)benzenesulfonamide | Staphylococcus aureus | Bacteriostatic | TBD |
| Various pyrazole derivatives | Candida albicans | Antifungal | TBD |
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, including this compound. For instance, a study on the structure-activity relationship (SAR) highlighted how variations in molecular structure influenced the efficacy against Leishmania parasites . The findings suggested that modifications in electronic regions and lipophilicity could optimize interactions with biological targets.
In Silico Studies
In silico pharmacokinetic evaluations have been performed to predict the oral bioavailability of these compounds based on Lipinski's Rule of Five. This analysis helps ascertain the drug-likeness of the compounds, which is crucial for their development as therapeutic agents .
Table 3: Lipinski's Rule of Five Evaluation
| Property | Value |
|---|---|
| Molecular Weight (MW) | ≤500 |
| LogP (clogP) | ≤5 |
| Hydrogen Bond Acceptors | ≤10 |
| Hydrogen Bond Donors | ≤5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, with comparative insights based on available evidence:
Key Comparative Insights :
Bioactivity Modulation via Substituents: The 1,3,4-thiadiazole derivatives (e.g., ) exhibit potent antimicrobial activity due to electron-withdrawing nitro groups and hydrophobic methyl substituents, which enhance membrane penetration . 1,3,4-Oxadiazole thioethers (e.g., compound 5g) show herbicidal bleaching effects via interactions with the SDH enzyme, mediated by carbonyl and halogenated benzyl groups . The absence of a heterocyclic core in the target compound limits similar mechanisms.
Structural Flexibility and Target Binding :
- 4-Methyl-N-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide () demonstrates how bulky substituents (e.g., trifluoromethylbenzyl) improve pesticidal activity by enhancing hydrophobic interactions with target proteins . The target compound’s simpler structure may limit such interactions.
- Zelenirstat (), a dichloro-substituted analog, highlights the importance of halogen atoms and extended aromatic systems in anticancer activity, which are absent in the target compound .
Enzyme Inhibition Potential: Sulfonamide-pyrazole hybrids like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () inhibit carbonic anhydrase isoforms, a property linked to the sulfonamide group’s zinc-binding capacity . The target compound’s 3-amino group may interfere with this mechanism by altering electronic properties.
Synthetic Accessibility: The discontinued status of 3-Cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide () suggests synthetic challenges or instability in analogs with strong electron-withdrawing groups (e.g., cyano) .
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole moiety, specifically the 1H-pyrazol-4-yl group, is a key structural feature. Its preparation typically involves cyclization reactions starting from hydrazine derivatives and α,β-unsaturated nitriles or equivalents.
Cyclization Reaction:
3-Hydrazinopyridine dihydrochloride reacts with 3-ethoxyacrylonitrile in the presence of an alkali metal (C1-C4) alkoxide (e.g., sodium methoxide) in a suitable aliphatic alcohol solvent. The reaction temperature ranges from 25 °C to 100 °C, yielding 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediates. This step forms the pyrazole ring with an amino substituent at the 3-position.Sandmeyer Reaction for Functionalization:
The amino group on the pyrazole ring can be converted into other substituents such as chloro groups by diazotization followed by copper-catalyzed substitution. The amino-pyrazole intermediate is treated with aqueous hydrochloric acid and sodium nitrite at 0–25 °C to form a diazonium salt, which is then reacted with copper chloride to yield the chloro-substituted pyrazole derivative. This process is performed under controlled temperatures to maintain stability and yield.
Preparation of Benzene-1-sulfonamide Derivatives
The benzene-1-sulfonamide portion is introduced through sulfonylation reactions:
Sulfonamide Formation:
Aromatic sulfonyl chlorides react with amino-substituted pyrazole intermediates or linkers bearing amino groups to form sulfonamide bonds. This is typically done in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and promote coupling.Linker Variations:
The sulfonamide moiety may be connected via different linkers, such as ethylene or propylene chains, to the pyrazole ring. This variation affects biological activity and solubility. The synthesis involves coupling the pyrazole intermediate with arylsulfonyl chlorides under reflux conditions in pyridine or similar solvents.
Coupling Strategies for Final Compound Assembly
Direct Coupling of Pyrazole with Sulfonamide:
The key final step involves coupling the pyrazole intermediate (bearing an amino group) with benzene sulfonyl chloride derivatives to yield 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. This reaction is typically performed under reflux in pyridine or other suitable solvents for 12 hours to ensure complete conversion.Demethylation and Functional Group Modifications:
In some synthetic routes, demethylation of methoxy-substituted intermediates using boron tribromide is employed to obtain hydroxyl analogues, which may be further functionalized or purified.
Representative Synthetic Scheme Overview
Detailed Research Findings and Yields
A study synthesizing pyrazole-based benzene sulfonamides reported yields ranging from 33% to 75%, depending on the substituents on the aromatic ring and the linker length between pyrazole and sulfonamide groups. The final compounds were characterized by standard spectroscopic methods and evaluated for biological activity, confirming the integrity of the synthesized compounds.
| Compound Code | Linker Length | Substituent on Benzene | Yield (%) |
|---|---|---|---|
| 1g | 1 carbon | 4-CF3 | 74% |
| 1h | 1 carbon | 3-F | 66% |
| 1i | 1 carbon | Fused benzene | 71% |
| 2a | 2 carbons | H | 60% |
| 2d | 2 carbons | 4-F | 75% |
| 4a | 2 carbons | H | 37% |
| 4c | 2 carbons | 4-Cl | 52% |
These variations demonstrate the adaptability of the synthetic route to different functional groups and linker lengths, which is critical for optimizing biological activity.
Summary of Preparation Methodology
- Stepwise Synthesis: The compound is prepared via initial pyrazole ring formation through cyclization, followed by functional group transformations (e.g., diazotization and Sandmeyer reaction) to introduce or modify substituents on the pyrazole ring.
- Sulfonamide Coupling: The key sulfonamide bond is formed by reacting amino-pyrazole intermediates with benzene sulfonyl chlorides under basic, reflux conditions.
- Purification: Final products are purified by standard techniques such as flash chromatography or crystallization.
- Yield Optimization: Reaction conditions, substituent effects, and linker length influence yields and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Multi-step synthesis : Start with sulfonation of benzene derivatives followed by coupling with 1H-pyrazol-4-amine. Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., dichloromethane) under nitrogen .
- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for pyrazole ring formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) enhance purity. Monitor via TLC and HPLC .
- Yield Optimization : Adjust stoichiometry of reagents (1.2:1 molar ratio for amine coupling) and reaction temperature (60–80°C for 12–24 hours) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (space group: P2₁/c) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR confirm substituent positions .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/0.1% formic acid, flow rate 1.0 mL/min, UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for sulfonamide-pyrazole derivatives be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with APEX2 detectors. Ensure crystal stability at 100 K .
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Address disorder in pyrazole rings via PART commands .
- Validation : Cross-check with PLATON for symmetry errors and CCDC databases for similar structures. Resolve R-factor discrepancies (<0.05 for R₁) .
Q. What strategies mitigate conflicting bioactivity data in sulfonamide derivatives during drug discovery?
- Methodological Answer :
- Assay Design :
- Use standardized enzyme inhibition protocols (e.g., N-myristoyltransferase assays at 37°C, pH 7.4) with positive controls (e.g., zelenirstat) .
- Validate cytotoxicity via MTT assays on multiple cell lines (IC₅₀ ± 10% reproducibility) .
- Data Analysis :
- Apply multivariate statistics (PCA or cluster analysis) to distinguish structure-activity trends.
- Address solubility issues (e.g., DMSO concentration <1% v/v) to avoid false negatives .
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1). Set grid boxes to cover active sites (20 ų) .
- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Corrogate Hammett constants (σ) of substituents with IC₅₀ values. Prioritize electron-withdrawing groups (e.g., -CF₃) for enhanced potency .
Methodological Considerations
- Contradiction Handling : Cross-validate crystallographic and spectroscopic data with synthetic yields to identify impurities or polymorphic forms .
- Biological Replicates : Perform triplicate experiments for IC₅₀ determinations and report standard deviations .
- Ethical Compliance : Adhere to IARC and OECD guidelines for handling cytotoxic compounds (e.g., waste disposal, PPE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
